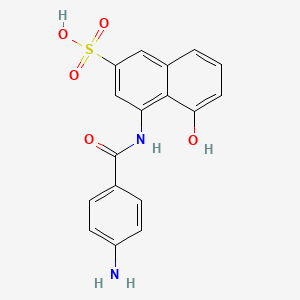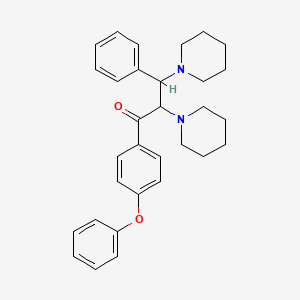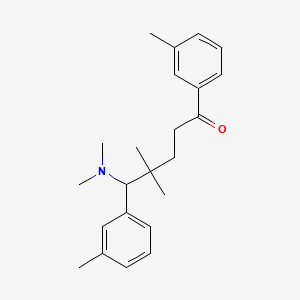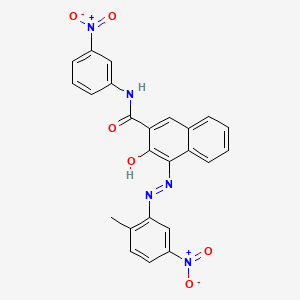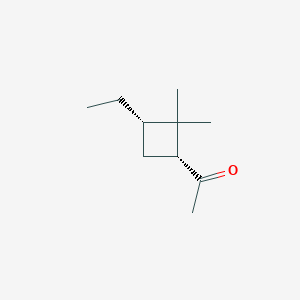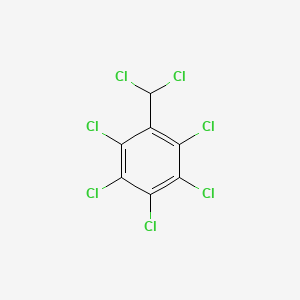
Indium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium and nickel form intermetallic compounds that exhibit unique properties, making them valuable in various scientific and industrial applications. These compounds are typically formed through the reaction of indium and nickel at elevated temperatures, resulting in the formation of distinct intermetallic phases such as Ni({10})In({27}) and Ni({2})In({3}) . These intermetallic compounds are known for their high melting points, excellent thermal and electrical conductivity, and resistance to oxidation and corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of indium-nickel compounds involves the reaction of indium and nickel at high temperatures. One common method is the solid-state reaction, where indium and nickel powders are mixed in stoichiometric ratios and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures ranging from 225°C to 500°C . The formation of intermetallic compounds is confirmed through techniques such as X-ray diffraction and scanning electron microscopy.
Industrial Production Methods
In industrial settings, the production of indium-nickel compounds often involves more sophisticated techniques such as electrochemical deposition and vacuum arc melting. Electrochemical deposition allows for precise control over the composition and thickness of the intermetallic layers, while vacuum arc melting ensures the formation of homogeneous intermetallic phases by melting and solidifying the metal mixture under a controlled atmosphere .
Análisis De Reacciones Químicas
Types of Reactions
Indium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific intermetallic phase and the reaction conditions.
Common Reagents and Conditions
Oxidation: Indium-nickel compounds can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of indium and nickel.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions involve the replacement of one metal in the intermetallic compound with another metal, often facilitated by high temperatures and the presence of a flux.
Major Products Formed
The major products formed from these reactions depend on the specific intermetallic phase and the reaction conditions. For example, the oxidation of Ni({10})In({27}) can result in the formation of indium oxide (In({2})O({3})) and nickel oxide (NiO) .
Aplicaciones Científicas De Investigación
Indium-nickel compounds have a wide range of scientific research applications due to their unique properties:
Mecanismo De Acción
The mechanism of action of indium-nickel compounds depends on their specific application. For example, in catalytic applications, the compounds facilitate chemical reactions by providing active sites for the adsorption and activation of reactants. The presence of indium in the compound can enhance the electron density of nickel, improving its catalytic activity . In bioimaging, the compounds emit Auger electrons, which can be detected to provide high-resolution images of biological tissues .
Comparación Con Compuestos Similares
Indium-nickel compounds can be compared with other intermetallic compounds such as nickel-aluminides and nickel-silicides. While all these compounds exhibit high thermal and electrical conductivity, indium-nickel compounds are unique in their ability to form stable intermetallic phases at relatively low temperatures . Additionally, the presence of indium imparts unique electronic properties that enhance the catalytic activity and corrosion resistance of the compound .
List of Similar Compounds
- Nickel-aluminides (Ni(_{3})Al)
- Nickel-silicides (Ni(_{2})Si)
- Nickel-titanides (NiTi)
- Nickel-copper (NiCu)
Propiedades
Número CAS |
12030-08-9 |
|---|---|
Fórmula molecular |
InNi |
Peso molecular |
173.511 g/mol |
Nombre IUPAC |
indium;nickel |
InChI |
InChI=1S/In.Ni |
Clave InChI |
YLZGECKKLOSBPL-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
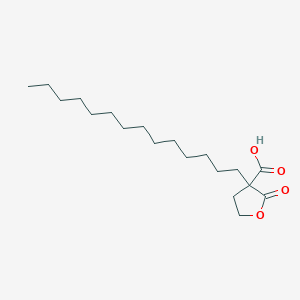
![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
